3-Deazauridine
3-Deazauridine
3-Deazauridine is a N-glycosyl compound.
3-Deazauridine is a synthetic analogue of nucleoside uridine lacking a ring nitrogen in the 3-position. 3-deazauridine inhibits cytidine synthase, thereby reducing intracellular levels of cytidine and deoxycytidine and disrupting DNA and RNA synthesis. This agent may trigger apoptosis and enhance differentiation of neoplastic cells.(NCI04)
4-Hydroxy-1-(beta-D-ribofuranosyl)-2-pyridinone. Analog of uridine lacking a ring-nitrogen in the 3-position. Functions as an antineoplastic agent.
3-Deazauridine is a synthetic analogue of nucleoside uridine lacking a ring nitrogen in the 3-position. 3-deazauridine inhibits cytidine synthase, thereby reducing intracellular levels of cytidine and deoxycytidine and disrupting DNA and RNA synthesis. This agent may trigger apoptosis and enhance differentiation of neoplastic cells.(NCI04)
4-Hydroxy-1-(beta-D-ribofuranosyl)-2-pyridinone. Analog of uridine lacking a ring-nitrogen in the 3-position. Functions as an antineoplastic agent.
Brand Name:
Vulcanchem
CAS No.:
23205-42-7
VCID:
VC0118375
InChI:
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1
SMILES:
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O
Molecular Formula:
C10H13NO6
Molecular Weight:
243.21 g/mol
3-Deazauridine
CAS No.: 23205-42-7
Cat. No.: VC0118375
Molecular Formula: C10H13NO6
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Deazauridine is a N-glycosyl compound. 3-Deazauridine is a synthetic analogue of nucleoside uridine lacking a ring nitrogen in the 3-position. 3-deazauridine inhibits cytidine synthase, thereby reducing intracellular levels of cytidine and deoxycytidine and disrupting DNA and RNA synthesis. This agent may trigger apoptosis and enhance differentiation of neoplastic cells.(NCI04) 4-Hydroxy-1-(beta-D-ribofuranosyl)-2-pyridinone. Analog of uridine lacking a ring-nitrogen in the 3-position. Functions as an antineoplastic agent. |
|---|---|
| CAS No. | 23205-42-7 |
| Molecular Formula | C10H13NO6 |
| Molecular Weight | 243.21 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |
| Standard InChI | InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 |
| Standard InChI Key | CBOKZNLSFMZJJA-PEBGCTIMSA-N |
| Isomeric SMILES | C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
| SMILES | C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |
| Canonical SMILES | C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |
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